N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group, a butyl chain at position 7, and methyl groups at positions 1 and 2. Pyrrolo[2,3-d]pyrimidines are nitrogen-containing heterocycles with a fused pyrrole-pyrimidine scaffold, widely studied for their biological activities, including anticancer, antimicrobial, and kinase inhibition properties . The piperonyl moiety is notable for its electron-rich aromatic system, which may enhance binding affinity to biological targets, while the butyl and methyl substituents influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-4-5-8-24-14(10-13-18(24)22(2)20(27)23(3)19(13)26)17(25)21-12-6-7-15-16(9-12)29-11-28-15/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIVPEUSTUIPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401106944 | |
| Record name | N-1,3-Benzodioxol-5-yl-7-butyl-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021023-55-1 | |
| Record name | N-1,3-Benzodioxol-5-yl-7-butyl-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021023-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-1,3-Benzodioxol-5-yl-7-butyl-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound’s primary targets appear to be microtubules and their component protein, tubulin . Microtubules are a key target for anticancer agents. They play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis.
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction results in mitotic blockade and cell apoptosis.
Biochemical Pathways
The affected pathway is the microtubule assembly pathway . The compound’s interaction with tubulin disrupts the normal assembly and disassembly of microtubules, which is essential for cell division. The downstream effects include cell cycle arrest, particularly at the S phase, and the induction of apoptosis.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic compound with potential biological activities. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C20H22N4O5
- Molecular Weight : 398.4 g/mol
- CAS Number : 1021023-55-1
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, including antimicrobial, anticancer, and antioxidant properties. Below is a summary of key findings.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo have demonstrated significant antimicrobial activity against various bacterial strains. For instance:
- Compounds in related studies showed effective inhibition of biofilm formation in clinical strains of Staphylococcus aureus at concentrations significantly lower than those causing hemolysis .
Anticancer Activity
The anticancer potential of this compound has been evaluated using different cancer cell lines. Key findings include:
- In vitro studies report IC50 values below 10 µg/mL for several derivatives against HeLa cells and other cancer lines, indicating strong cytotoxic effects .
- Specifically, compounds structurally related to the target compound exhibited IC50 values ranging from 8.49 to 62.84 µg/mL against HeLa cells and 7.87 to 70.53 µg/mL against SKOV-3 cells .
Antioxidant Properties
Antioxidant activity has also been assessed through various assays:
- Compounds similar to the target compound demonstrated significant free radical scavenging activity with IC50 values indicating effective antioxidant properties .
Case Studies and Research Findings
| Activity | Cell Line/Organism | IC50 Value (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | <32.5 | Inhibits biofilm formation |
| Anticancer | HeLa | 8.49 - 62.84 | Strong cytotoxicity observed |
| Anticancer | SKOV-3 | 7.87 - 70.53 | Effective against ovarian cancer |
| Antioxidant | Various | <10 | Significant free radical scavenging activity |
While specific mechanisms for N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo are not fully elucidated in current literature, the presence of the pyrimidine ring and benzo[d][1,3]dioxole moiety suggests potential interactions with cellular targets involved in signaling pathways related to cancer proliferation and microbial resistance.
Comparison with Similar Compounds
Comparison with Similar Pyrrolo[2,3-d]pyrimidine Derivatives
Structural and Functional Analogues
Key structural analogues and their biological activities are summarized below:
Key Comparative Insights
- Substituent Effects on Activity: Halogenation: Chlorine or fluorine at positions 4, 6, or 2 significantly enhances cytotoxicity and target binding . The target compound lacks halogens, suggesting its activity may rely on the piperonyl group’s electron-rich aromatic system for target interaction . Aromatic Moieties: Piperonyl (benzo[d][1,3]dioxol-5-yl) substituents are structurally analogous to 3,4-dimethoxy benzene derivatives, which exhibit superior anticancer activity compared to bromobenzene analogues .
Kinase Inhibition vs. DNA Targeting :
- Trisubstituted derivatives (e.g., compounds 100–105) show moderate EGFR inhibition (IC₅₀ = 5.31–159.8 µM), while halogenated derivatives (e.g., 4,6-dichloro) exhibit DNA-intercalation mechanisms . The target compound’s carboxamide group may favor kinase inhibition via hydrogen bonding, akin to aurora kinase inhibitors .
Synthetic Methodologies :
Pharmacokinetic and Selectivity Considerations
- Fluorinated Analogues : Fluorine substitution improves bioavailability and target selectivity (e.g., FRα-targeting in ovarian cancer cells) . The absence of fluorine in the target compound may limit folate receptor targeting but could reduce off-target effects.
- Hydrazone Derivatives : While hydrazone-functionalized compounds show broad antimicrobial activity, the target compound’s carboxamide group may confer specificity toward eukaryotic kinase targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
